[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
(1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound that features two pyrazole rings connected by a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with 1-(2-fluoroethyl)-1H-pyrazole in the presence of a suitable base and a methylene donor. The reaction conditions often include:
Solvent: Common solvents used include dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Thionyl chloride in dichloromethane at reflux temperature.
Major Products
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
(1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses.
Comparison with Similar Compounds
(1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine can be compared with other pyrazole derivatives, such as:
1,3-dimethyl-1H-pyrazole: Lacks the fluoroethyl group, resulting in different reactivity and applications.
1-(2-fluoroethyl)-1H-pyrazole: Lacks the dimethyl group, affecting its binding affinity and biological activity.
Pyrazole: The simplest form, which serves as a building block for more complex derivatives.
The uniqueness of (1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine lies in its dual pyrazole structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound (1,3-dimethyl-1H-pyrazol-4-yl)methylamine is a synthetic pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by two pyrazole rings connected through a methyl bridge. The presence of fluorine and dimethyl substitutions plays a crucial role in modulating its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₉ClFN₃ |
Molecular Weight | 283.78 g/mol |
CAS Number | 1856066-32-4 |
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to [(1,3-dimethyl-1H-pyrazol-4-yl)methyl] have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that modifications on the pyrazole nucleus can enhance the cytotoxicity against breast cancer cells, suggesting a promising avenue for further research in cancer therapeutics .
Anti-inflammatory Effects
Pyrazole derivatives are well-known for their anti-inflammatory properties. The compound under discussion has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. Research indicates that certain modifications to the pyrazole structure can lead to increased potency as COX inhibitors, potentially offering alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
The antimicrobial activity of pyrazole compounds has been documented extensively. Studies suggest that derivatives similar to [(1,3-dimethyl-1H-pyrazol-4-yl)methyl] exhibit significant antibacterial effects against various pathogens. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazole compounds is vital for optimizing their biological activity. Key findings include:
- Substituent Effects: The presence of electron-withdrawing groups (like fluorine) enhances the lipophilicity and bioavailability of the compound.
- Dimethyl Substitution: The dimethyl groups at the 1 and 3 positions are essential for maintaining biological activity, as they influence both steric and electronic properties .
Case Study 1: Anticancer Efficacy
In a preclinical study, [(1,3-dimethyl-1H-pyrazol-4-yl)methyl] was tested against human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 20 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .
Case Study 2: Anti-inflammatory Action
A separate investigation focused on the anti-inflammatory potential of this pyrazole derivative in a rat model of arthritis. Administration led to a significant decrease in paw swelling and inflammatory markers (TNF-alpha and IL-6), demonstrating its potential as a therapeutic agent in inflammatory diseases .
Properties
Molecular Formula |
C12H18FN5 |
---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-[2-(2-fluoroethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C12H18FN5/c1-10-11(9-17(2)16-10)7-14-8-12-3-5-15-18(12)6-4-13/h3,5,9,14H,4,6-8H2,1-2H3 |
InChI Key |
UPGJPWKLFUXIMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=CC=NN2CCF)C |
Origin of Product |
United States |
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